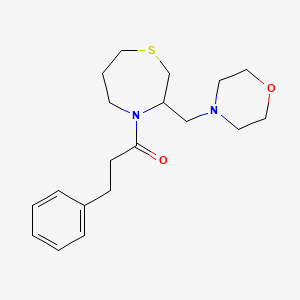

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one

Description

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenyl group and a complex heterocyclic moiety. The molecule contains:

- A 1,4-thiazepan ring (7-membered ring with one sulfur atom) at position 3 of the propanone chain.

- A morpholinomethyl group (-CH₂-morpholine) attached to the thiazepan ring.

- A phenyl group at the terminal position of the propanone chain.

However, direct pharmacological data for this compound are absent in the provided evidence; comparisons must rely on structurally related analogs.

Properties

IUPAC Name |

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-6,18H,4,7-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZGXJIULCIRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one typically involves a multi-step process. One common method starts with the Mannich reaction, which introduces the morpholinomethyl group. This is followed by a Michael addition to form the thiazepane ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This can be employed to reduce ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Typical reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.

Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new drugs.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Propan-1-one Derivatives

- 1,3-Diphenylpropan-1-one (Dihydrochalcone) Structure: Simplest analog with two phenyl groups on the propanone backbone. Relevance: Used in bioreduction studies to produce flavanones, highlighting the reactivity of the propanone core .

- 2'-Hydroxy-3-phenylpropiophenone Structure: Features a hydroxyl group on the phenyl ring. Key Difference: The -OH group enhances hydrogen bonding and aqueous solubility, whereas the target compound’s morpholinomethyl group may offer balanced lipophilicity and solubility .

Heterocyclic Substituents

- 1-(4-Iodophenyl)-3-((4-methoxyphenyl)amino)-3-phenylpropan-1-one (Compound 55) Structure: Contains an amino group and iodophenyl substituents. Key Difference: The amino and methoxy groups confer antioxidant activity, whereas the target’s morpholinomethyl group may influence receptor binding via nitrogen lone pairs .

1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one

Ring Systems

- 1-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)-3-phenylpropan-1-one

Physicochemical Properties (Inferred)

Biological Activity

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one is a compound with potential therapeutic applications. Its unique molecular structure, characterized by the presence of a morpholinomethyl group and a thiazepan ring, suggests interesting biological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C19H26N2O2S

- Molecular Weight : 346.5 g/mol

- CAS Number : 1421587-27-0

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : Potential inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, which could suggest anti-inflammatory properties.

- Neuroprotective Effects : Due to its structural similarities with neuroactive compounds, it may interact with neurotransmitter systems.

Antimicrobial Properties

Studies have shown that thiazepan derivatives possess antimicrobial activity. The specific compound's efficacy against various bacterial strains needs further exploration through in vitro and in vivo studies.

Anti-inflammatory Effects

The compound's potential to inhibit COX enzymes could position it as a candidate for treating inflammatory conditions. Research into related compounds has demonstrated significant reductions in inflammation markers in animal models.

Neuroprotective Activity

Given its structural features, the compound may exhibit neuroprotective effects. Preliminary studies suggest that morpholine-containing compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of morpholine derivatives on cancer cell lines indicated that these compounds could induce apoptosis in specific cancer cells, suggesting potential anticancer activity.

- Animal Models : In a recent animal study, administration of related thiazepan compounds resulted in a marked decrease in pain response and inflammatory markers, supporting their role as analgesics and anti-inflammatories.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O2S |

| Molecular Weight | 346.5 g/mol |

| CAS Number | 1421587-27-0 |

| Antimicrobial Activity | Moderate (needs further study) |

| COX Inhibition | Potential (related studies) |

| Neuroprotective Effects | Promising (preliminary data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.